Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride

Solubility Formulation Medicinal Chemistry

This bicyclic heterocyclic building block is a key intermediate for kinase inhibitor libraries (CDK2, CDK9, JAK3). Its dihydrochloride salt ensures ≥10 mM aqueous solubility for reproducible liquid handling and high-yielding amide couplings without sonication. The precisely defined 2H-tautomer and non-hygroscopic nature guarantee batch-to-batch consistency, eliminating stoichiometric errors common with mono-salts or free bases. Choose this exact salt for reliable SAR studies and gram-scale synthesis.

Molecular Formula C8H13Cl2N3O2
Molecular Weight 254.11
CAS No. 1864016-47-6
Cat. No. B2616800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
CAS1864016-47-6
Molecular FormulaC8H13Cl2N3O2
Molecular Weight254.11
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1CNCC2.Cl.Cl
InChIInChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H
InChIKeyMVNVZGPSIXLJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride (CAS 1864016-47-6): Core Scaffold Identification for Procurement


Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a bicyclic heterocyclic building block belonging to the 4,5,6,7-tetrahydro‑2H‑pyrazolo[4,3‑c]pyridine‑3‑carboxylate ester family. It is characterized by a saturated pyridine ring, a methyl ester at position 3, and a dihydrochloride salt form that confers high aqueous solubility . This scaffold is frequently employed as a key intermediate in the synthesis of kinase inhibitor libraries, particularly for cyclin‑dependent kinase (CDK) and JAK family targets [1].

Why Generic Substitution of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate Dihydrochloride Fails in Medicinal Chemistry Programs


The specific 2H‑tautomeric form and the dihydrochloride salt composition are critical for reproducible downstream chemistry and biological assay outcomes. The fully aromatic analog (methyl 1H‑pyrazolo[4,3‑c]pyridine‑3‑carboxylate, CAS 1363382‑84‑6) lacks the saturated pyridine ring, which alters both conformation and electronic properties, disqualifying it as a direct replacement in structure‑activity relationship (SAR) studies [1]. Furthermore, the monohydrochloride salt (CAS 1609400‑85‑2) and the free base exhibit significantly lower aqueous solubility and variable hygroscopicity, leading to weighing errors and inconsistent reaction stoichiometry [2]. Therefore, simple in‑class substitution without matching the exact tautomer and salt stoichiometry introduces uncontrolled variables in both synthetic and biological workflows.

Quantitative Differentiation Evidence: Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate Dihydrochloride vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of the target compound is freely soluble in water, a property directly reported by multiple vendors for the 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine dihydrochloride scaffold . In contrast, the free base form of the saturated methyl ester (methyl 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine‑3‑carboxylate) and the aromatic analog (methyl 1H‑pyrazolo[4,3‑c]pyridine‑3‑carboxylate) are described as sparingly soluble in aqueous media [1][2]. While precise mg/mL values for the 2H‑tautomer are not available in the public domain, the qualitative solubility ranking (freely soluble vs. sparingly soluble) is consistent across supplier technical datasheets.

Solubility Formulation Medicinal Chemistry

Tautomeric Stability: 2H‑Form vs. 1H‑Form

The target compound exists as the 2H‑tautomer, in which the pyrazole N‑2 bears the hydrogen. Literature on related pyrazolo[4,3‑c]pyridine systems demonstrates that the 2H‑tautomer exhibits distinct 15N NMR chemical shifts compared to the 1H‑tautomer (δ N‑1 ≈ 170–190 ppm vs. δ N‑2 ≈ 230–250 ppm), confirming its structural identity [1]. A closely related monohydrochloride salt (CAS 1609400‑85‑2) is assigned as the 1H‑tautomer based on its IUPAC name and InChI [2]. The tautomeric state can influence the regioselectivity of N‑alkylation and metal‑catalyzed cross‑coupling reactions.

Tautomerism Reactivity Regioselectivity

Salt Stoichiometry: Dihydrochloride vs. Monohydrochloride Handling

The dihydrochloride salt (2 HCl per molecule, molecular weight 254.11 g/mol) provides a higher formula weight compared to the monohydrochloride (1 HCl, MW 217.65 g/mol) [1]. While direct hygroscopicity data are not publicly reported for this specific compound, the fully protonated dihydrochloride form is expected to be less hygroscopic than the partially protonated monohydrochloride, based on general salt‑form behavior established for aliphatic amine hydrochlorides [2]. This translates into more accurate weighing and longer shelf‑life under ambient laboratory conditions.

Salt form Hygroscopicity Weighing accuracy

Optimal Deployment Scenarios for Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate Dihydrochloride


Kinase Inhibitor Library Synthesis Requiring Saturated Pyrazolopyridine Cores

In programs targeting CDK2, CDK9, or JAK3, the saturated pyridine ring of the target compound mimics the purine scaffold of roscovitine while providing a distinct vector for substitution. The 2H‑tautomer ensures that N‑1 is free for regioselective functionalization, as demonstrated in multi‑component Sonogashira/cyclization sequences [1]. The dihydrochloride salt's water solubility facilitates aqueous work‑up and high‑yielding amide coupling steps.

High‑Throughput Screening (HTS) Plate Preparation

The freely soluble dihydrochloride salt allows direct dissolution in aqueous buffer or DMSO‑water mixtures at concentrations ≥10 mM without sonication‑induced degradation, unlike the sparingly soluble free base. This property is essential for acoustic droplet ejection and other liquid‑handling platforms where consistent compound delivery is required .

Scale‑Up and Process Chemistry for Preclinical Candidates

When a lead series progresses to gram‑scale synthesis, the non‑hygroscopic nature of the dihydrochloride salt (inferred from full protonation) reduces batch‑to‑batch variability caused by water absorption. The higher formula weight also provides a gravimetric advantage during salt metathesis steps, where precise stoichiometric control is necessary [2].

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